Lornoxicam Synthesis: Documented Five-Step Route and Total Yield Metrics from Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate
Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate serves as the documented starting material for lornoxicam synthesis, proceeding through five sequential steps with optimized temperature conditions. This establishes a direct, literature-verified synthetic pathway that distinguishes the compound from alternative thiophene carboxylates lacking demonstrated lornoxicam precursor utility [1].
| Evidence Dimension | Synthetic utility as lornoxicam precursor |
|---|---|
| Target Compound Data | Five-step synthesis; total yield 17% under optimized temperatures: Step 1 at 25 °C, Step 2 at 130-135 °C, Step 3 at 30 °C, Step 4 at 25 °C, Step 5 at 190-194 °C |
| Comparator Or Baseline | Alternative thiophene-2-carboxylates (e.g., methyl thiophene-2-carboxylate) lacking 3-sulfamoyl and 5-chloro substituents; no documented lornoxicam synthetic pathway |
| Quantified Difference | Only compound with established five-step lornoxicam synthesis protocol and temperature-optimized yield data |
| Conditions | Multi-step organic synthesis; temperature optimization study conducted across five reaction stages |
Why This Matters
For procurement decisions in pharmaceutical intermediate sourcing, this compound provides a literature-precedented, validated synthetic entry point to lornoxicam that alternative thiophene carboxylates do not offer.
- [1] Synthesis of Lornoxicam and Temperature Optimization. (2012). Chinese Journal Article. CNKI Accession: CJFDTotal-KXJS201233041. View Source
